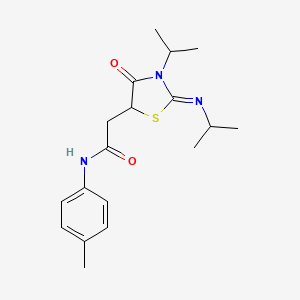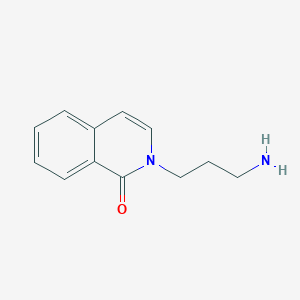
N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide” is a complex organic compound. It contains a carboxamide group (-CONH2), a sulfonyl group (-SO2-), and halogens (bromine and chlorine) attached to benzene rings. These functional groups could potentially give this compound interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the carboxamide group, the introduction of the sulfonyl group, and halogenation to introduce the bromine and chlorine atoms. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene rings provide a rigid, planar structure, while the various substituents (the bromine, chlorine, sulfonyl, and carboxamide groups) could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in condensation or hydrolysis reactions, while the bromine and chlorine atoms could potentially be replaced in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide and sulfonyl groups could make it more soluble in polar solvents. The halogens might also influence its boiling and melting points .Scientific Research Applications
Synthesis of Related Compounds
Compounds with bromophenyl groups, dichloro substitutions, and sulfonyl functionalities often find utility in various domains of chemical synthesis and material science. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, highlights the importance of bromophenyl and sulfonyl components in medicinal chemistry and drug synthesis. This compound is essential for producing flurbiprofen, an anti-inflammatory and analgesic material, demonstrating the role of such chemical entities in developing pharmaceutical agents (Qiu et al., 2009).
Environmental Impact and Detection
Studies on novel brominated flame retardants, including those with sulfonyl and halogenated components, underscore the environmental persistence and potential toxicity of such compounds. The detection and quantification of these compounds in various matrices (indoor air, dust, consumer goods, and food) illustrate the environmental monitoring's significance for substances with similar structural features (Zuiderveen et al., 2020).
Antioxidant Capacity and Biochemical Research
The study of antioxidant capacities, such as the ABTS/PP Decolorization Assay, offers insight into how compounds with phenyl and sulfonyl groups may participate in or influence biochemical pathways. These studies are crucial for understanding the molecular basis of oxidative stress and its mitigation, which has implications for treating various diseases and conditions related to oxidative damage (Ilyasov et al., 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, many halogenated organic compounds are hazardous and require careful handling. It’s also possible that the compound could be harmful if ingested or inhaled, or if it comes into contact with the skin .
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-2,3-dichloro-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3S/c1-2-23(21,22)12-8-7-11(13(17)14(12)18)15(20)19-10-5-3-9(16)4-6-10/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRJIVMMPHNMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2444086.png)

![N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2444088.png)
![4-chloro-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2444090.png)

![5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile](/img/structure/B2444097.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2444102.png)



![2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide](/img/structure/B2444108.png)